molecular formula C12H22N2O2 B3112923 tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1932128-35-2

tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B3112923
CAS RN: 1932128-35-2
M. Wt: 226.32
InChI Key: LJSMXQVRQBFKNF-UHFFFAOYSA-N
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Description

This compound, also known as 8-Azabicyclo [3.2.1]octane-8-carboxylic acid, 3- (aminomethyl)-, 1,1-dimethylethyl ester, is a chemical of interest in the field of organic chemistry . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and similar structures has been a subject of research for many years. One approach relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Other methodologies reported achieve the stereochemical control directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C12H22N2O3 . The structure includes a bicyclic scaffold, which is a common feature in many biologically active compounds .

Scientific Research Applications

Synthesis and Structural Characterization

The compound tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has been synthesized and structurally characterized through various studies, revealing its potential as a cyclic amino acid ester and its utility in the field of organic chemistry and drug development. Moriguchi et al. (2014) detailed the synthesis and molecular structure of related compounds, showing the utility of such structures in synthesizing cyclic amino acid esters through intramolecular lactonization reactions. These studies highlight the compound's structural uniqueness, characterized by X-ray diffraction analysis (Moriguchi et al., 2014; Moriguchi et al., 2014).

Enantioselective Synthesis and Applications

Research has also focused on the enantioselective synthesis of compounds structurally related to this compound, demonstrating their importance in creating potent CCR2 antagonists and other pharmacologically active agents. Campbell et al. (2009) described an efficient enantioselective synthesis process that underscores the versatility of these compounds in medicinal chemistry (Campbell et al., 2009).

Chemical Transformations and Potential Drug Precursors

The compound and its derivatives serve as key intermediates in the synthesis of various biologically active molecules. For example, Brock et al. (2012) utilized a similar scaffold in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, highlighting its potential in the synthesis of complex natural products (Brock et al., 2012).

Constrained Peptidomimetics Synthesis

These compounds are instrumental in the synthesis of constrained peptidomimetics, which are crucial for structure-activity studies in peptide-based drug discovery. Mandal et al. (2005) demonstrated an efficient synthesis of diastereomers of a related compound, showcasing its utility as a tool for medicinal chemistry and drug design (Mandal et al., 2005).

Innovative Synthetic Routes and Precursors

The synthesis of enantiomerically pure versions of related compounds has been achieved through innovative routes, offering potential applications in drug development and synthesis of bioactive molecules. Maton et al. (2010) described such a scalable route, emphasizing the significance of these compounds in organic synthesis and pharmaceutical chemistry (Maton et al., 2010).

Future Directions

The future directions of research involving this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities given its structural similarity to tropane alkaloids . Additionally, more detailed studies into its physical and chemical properties could also be beneficial.

properties

IUPAC Name

tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMXQVRQBFKNF-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]([C@H]1CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

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